molecular formula C18H16ClN3O2 B2606143 N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide CAS No. 1030126-02-3

N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide

Cat. No. B2606143
CAS RN: 1030126-02-3
M. Wt: 341.8
InChI Key: UOHVZGNLDQJNPF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide, also known as compound X, is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Selective Kinase Inhibition

One application involves the development of selective kinase inhibitors, as seen in the discovery of substituted carboxamides that act as potent and selective Met kinase inhibitors. These compounds, by improving enzyme potency and aqueous solubility, demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, indicating their potential in cancer therapy (Schroeder et al., 2009).

Radiotracer Development

Another application is in the synthesis of radiotracers for positron emission tomography (PET) imaging. Nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated, leading to the development of compounds like [18F]NIDA-42033, a potential radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antitubercular and Antibacterial Activities

The synthesis of carboxamide derivatives has also been explored for their antitubercular and antibacterial properties. Novel derivatives have shown more potent activities than reference drugs like Pyrazinamide and Streptomycin, indicating their potential as new treatment options for tuberculosis and bacterial infections (Bodige et al., 2020).

Cancer Treatment

Compounds structurally related to N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide have been investigated for their potential in treating cancer. For example, inhibitors of Aurora A kinase, which may be useful in treating cancer, have been developed, highlighting the role of such compounds in oncological research (ヘンリー,ジェームズ, 2006).

Antitumor Activity

Furthermore, the design and synthesis of pyrazole derivatives have been linked to significant antitumor activity, demonstrating the chemical framework's potential in developing new anticancer agents. Some derivatives exhibited potent activity against several tumor cells, underscoring the therapeutic potential of such compounds (Naito et al., 2005).

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVZGNLDQJNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

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